REACTION_SMILES
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[Cl:1][c:2]1[c:3](-[c:11]2[c:12]([Cl:17])[cH:13][n:14][n:15]2[CH3:16])[cH:4][c:5]([C:7](=[O:8])[O:9][CH3:10])[o:6]1.[Na+:19].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH-:18]>>[Cl:1][c:2]1[c:3](-[c:11]2[c:12]([Cl:17])[cH:13][n:14][n:15]2[CH3:16])[cH:4][c:5]([C:7](=[O:8])[OH:9])[o:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-c2c(Cl)cnn2C)c(Cl)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1ncc(Cl)c1-c1cc(C(=O)O)oc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |